Vildagliptin Impurity 13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vildagliptin Impurity 13: is a specific impurity associated with the pharmaceutical compound Vildagliptin, which is used in the treatment of type 2 diabetes. Impurities in pharmaceutical compounds can arise from various sources, including the manufacturing process, degradation, or interactions with other substances. This compound is one of the many impurities that need to be identified, quantified, and controlled to ensure the safety and efficacy of the final pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin Impurity 13 typically involves multiple steps, starting from basic organic compounds. The synthetic route may include:
Starting Materials: The synthesis often begins with L-proline, a common starting material in organic synthesis.
Intermediate Formation: Through a series of reactions, including amide formation and cyclization, intermediates are formed.
Final Steps: The final steps involve specific conditions to introduce the impurity structure, such as controlled oxidation or reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis with stringent control over reaction conditions to ensure consistency and purity. This includes:
Batch Processing: Large batches are processed under controlled temperatures and pressures.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the impurity.
Quality Control: Rigorous testing is conducted to ensure the impurity meets regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Vildagliptin Impurity 13 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The removal of oxygen or addition of hydrogen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacing one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Vildagliptin Impurity 13 has several applications in scientific research:
Pharmaceutical Research: Used as a reference standard in the development and quality control of Vildagliptin.
Analytical Chemistry: Employed in method validation and stability studies to ensure the purity of pharmaceutical products.
Toxicology Studies: Helps in assessing the genotoxic potential of impurities in pharmaceuticals.
Biological Research: Investigated for its biological activity and potential effects on metabolic pathways.
Mécanisme D'action
The mechanism of action of Vildagliptin Impurity 13 is closely related to its parent compound, Vildagliptin. It may interact with similar molecular targets and pathways, including:
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Like Vildagliptin, the impurity may inhibit DPP-4, an enzyme involved in glucose metabolism.
Metabolic Pathways: It may affect various metabolic pathways, influencing glucose homeostasis and insulin secretion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vildagliptin Impurity A: Another impurity with a similar structure but different functional groups.
Vildagliptin N-Oxide: An oxidized form of Vildagliptin with distinct chemical properties.
Vildagliptin D3: A deuterated form of Vildagliptin used in analytical studies.
Uniqueness
Vildagliptin Impurity 13 is unique due to its specific chemical structure and the particular synthetic route used to produce it. Its distinct properties make it an important reference standard in pharmaceutical research and quality control.
Propriétés
Formule moléculaire |
C8H12ClNO3 |
---|---|
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
methyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-13-8(12)6-3-2-4-10(6)7(11)5-9/h6H,2-5H2,1H3 |
Clé InChI |
YYUKRFPRBNDTQF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCN1C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.